molecular formula C19H18N2O4 B5225460 3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid

3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B5225460
M. Wt: 338.4 g/mol
InChI Key: PNALSNHNXQVTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound that features a furan ring, a pyrrole ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with an amine derivative, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The propanoic acid group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring.

    4-Methylphenyl derivatives: Similar aromatic ring structure.

Uniqueness

3-{1-[(furan-2-ylcarbonyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is unique due to its combination of furan, pyrrole, and propanoic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(furan-2-carbonylamino)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-4-6-14(7-5-13)16-10-8-15(9-11-18(22)23)21(16)20-19(24)17-3-2-12-25-17/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNALSNHNXQVTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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